

# Performance comparison of HfO2 high-k dielectrics from different precursors

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## A Comparative Guide to HfO<sub>2</sub> High-k Dielectrics from Various Precursors

The selection of a precursor is a critical determinant in the atomic layer deposition (ALD) of hafnium dioxide (HfO<sub>2</sub>) thin films, profoundly influencing the material's electrical and structural properties. This guide provides a comparative analysis of HfO<sub>2</sub> films synthesized from different precursors, offering researchers and scientists a comprehensive overview to inform their materials selection process. The performance of HfO<sub>2</sub> as a high-k dielectric is paramount in the continuous downscaling of complementary metal-oxide-semiconductor (CMOS) devices.[1]

#### Performance Comparison of HfO<sub>2</sub> Precursors

The choice of precursor directly impacts key dielectric properties such as the dielectric constant (k-value), leakage current density, breakdown voltage, and interface quality. Below is a summary of performance metrics for HfO<sub>2</sub> films grown from commonly used precursors.



Precursor	Precursor Type	Depositio n Temperat ure (°C)	Growth per Cycle (Å/cycle)	Dielectric Constant (k)	Leakage Current Character istics	Key Findings
HfCl4 (Hafnium tetrachlorid e)	Metal Halide	>300	~0.1	~16-25	Lower leakage current compared to some metal- amides.[1]	Corrosive byproducts (HCI) and high deposition temperatur es are significant drawbacks. [2][3] However, it can produce more stoichiomet ric HfO <sub>2</sub> films.[1]
TDMAH (Tetrakis(di methylamin o)hafnium)	Metal- Amide	100 - 400	1.2 - 1.6[4] [5]	~16-25	Generally higher than HfCl4.	Lower carbon impurity compared to TEMA- based precursors, leading to improved electrical performanc e in some cases.[6]



TDEAH (Tetrakis(di ethylamino )hafnium)	Metal- Amide	200 - 275	~1.1[7]	~20-25[8]	Comparabl e to other metal- amides.	Has a relatively low vapor pressure, which may require higher vaporizatio n temperatur es.[9][10]
TEMAH (Tetrakis(et hylmethyla mino)hafni um)	Metal- Amide	160 - 420	~1.0	~18-22	Can be higher due to potential for more carbon impurities.	Shows a higher growth rate than HfCl4-processed films.[11]
Hf(BH4)4 (Tetrakis(te trahydrobor ato)hafniu m)	Carbon- free	100 - 175	~0.9	Lower than bulk HfO <sub>2</sub> (~17)	Not extensively reported, but carbon- free nature is advantage ous.	Offers the benefit of carbon-free deposition, but the resulting film density can be lower than that of bulk HfO <sub>2</sub> .[3]
Cp <sub>2</sub> Hf(CH <sub>3</sub> ) <sub>2</sub> (Bis(cyclop entadienyl) dimethylhaf nium)	Cyclopenta dienyl	350 - 400	~0.5	Not specified, but good electrical properties reported.	Films grown with an ozone oxidant show the best leakage current	The use of ozone as an oxygen source significantly reduces impurity levels





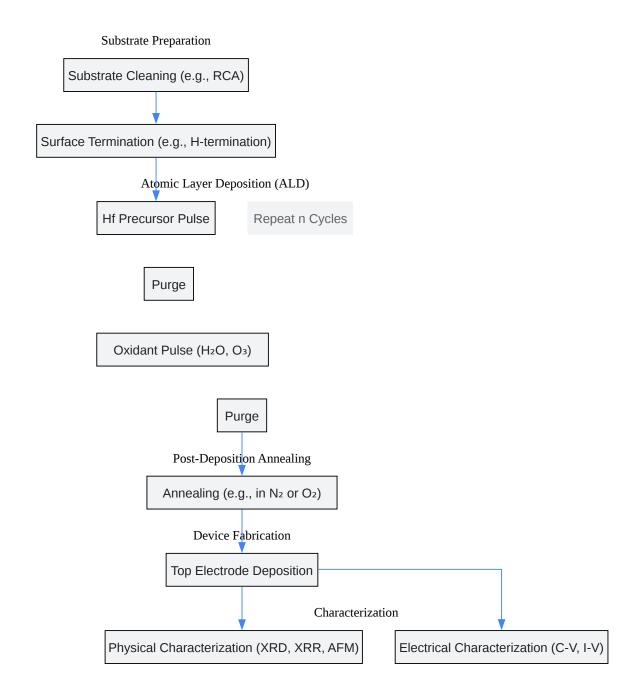


density compared characteris to water. tics.[12] [12]

### **Experimental Workflow and Characterization**

The successful deposition and evaluation of HfO<sub>2</sub> thin films involve a multi-step process, from substrate preparation to detailed electrical and material characterization. The following diagram illustrates a typical experimental workflow.





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Fig. 1: General experimental workflow for HfO2 thin film deposition and characterization.



## **Detailed Experimental Protocols**

The following sections detail the methodologies for the key experimental stages cited in the comparison.

- 1. Atomic Layer Deposition (ALD) of HfO2:
- Precursors and Oxidants:
  - HfCl<sub>4</sub>: Solid precursor, typically heated to 180-200°C.
  - TDMAH, TDEAH, TEMAH: Liquid precursors, typically held at temperatures between 75-90°C.
  - Oxidants: H₂O or O₃ are commonly used as the oxygen source.
- Deposition Parameters:
  - Substrate Temperature: The ALD temperature window varies for different precursors, generally ranging from 100°C to 400°C.[4][5][7][10] For instance, the ALD window for TDEAH with ozone is between 200 and 275°C.[7]
  - Pulse Sequence: A typical ALD cycle consists of a precursor pulse, a purge with an inert gas (e.g., N<sub>2</sub> or Ar), an oxidant pulse, and another purge. Pulse and purge times are optimized to ensure self-limiting surface reactions. For example, a sequence could be: Hf precursor pulse (0.1-1 s), N<sub>2</sub> purge (5-10 s), H<sub>2</sub>O pulse (0.1-1 s), N<sub>2</sub> purge (5-10 s).
- 2. Post-Deposition Annealing (PDA):
- Atmosphere: Annealing is typically performed in a nitrogen (N<sub>2</sub>) or oxygen (O<sub>2</sub>) atmosphere to densify the film and reduce defects.
- Temperature and Duration: Annealing temperatures can range from 400°C to 800°C for durations of several minutes. The specific conditions can influence the crystallization of the HfO<sub>2</sub> film. HfO<sub>2</sub> has been observed to crystallize at temperatures as low as 500°C.[7]
- 3. Material Characterization:



- X-ray Diffraction (XRD): Used to determine the crystalline structure (monoclinic, tetragonal, or amorphous) of the HfO<sub>2</sub> films. Increasing the substrate temperature during deposition can improve the crystallinity.[13]
- X-ray Reflectivity (XRR): Employed to measure the film thickness, density, and surface roughness.
- Atomic Force Microscopy (AFM): Used to characterize the surface morphology and roughness of the deposited films.
- X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the HfO<sub>2</sub> films, including the quantification of impurities like carbon.
- 4. Electrical Characterization:
- Capacitance-Voltage (C-V) Measurements: Performed on fabricated Metal-Insulator-Semiconductor (MIS) or Metal-Insulator-Metal (MIM) capacitors to determine the dielectric constant (k-value), flat-band voltage, and interface trap density.
- Current-Voltage (I-V) Measurements: Used to evaluate the leakage current density and determine the breakdown voltage of the dielectric film.

## **Summary of Precursor-Performance Relationships**

- Metal Halide (HfCl<sub>4</sub>): While capable of producing high-quality, stoichiometric films with low leakage currents, the high deposition temperature and corrosive nature of its byproducts are significant challenges for integration into many fabrication processes.[1][2]
- Metal-Amide Precursors (TDMAH, TDEAH, TEMAH): These are widely used due to their higher vapor pressure and lower deposition temperatures compared to HfCl4. However, they can introduce carbon and nitrogen impurities into the film, which may degrade electrical performance. The choice between different amide precursors often involves a trade-off between growth rate, impurity levels, and thermal stability.[6][9] For instance, TDMA-based precursors have been shown to result in lower carbon impurity concentrations compared to TEMA-based precursors.[6]



• Carbon-Free and Cyclopentadienyl Precursors: These represent efforts to mitigate the impurity issues associated with metal-amide precursors. Hf(BH<sub>4</sub>)<sub>4</sub> allows for carbon-free deposition, though it may result in lower film densities.[3] Cyclopentadienyl precursors, when paired with a strong oxidant like ozone, can yield films with very low impurity levels and excellent electrical properties.[12]

In conclusion, the optimal HfO<sub>2</sub> precursor is highly application-dependent. For applications demanding the highest film purity and lowest leakage current, where high processing temperatures are tolerable, HfCl<sub>4</sub> or cyclopentadienyl precursors with ozone may be suitable. For processes requiring lower thermal budgets, metal-amide precursors are often the preferred choice, with careful consideration of the specific ligand to minimize impurities. The ongoing development of novel precursors continues to push the performance boundaries of HfO<sub>2</sub> high-k dielectrics.

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